Tert-butyl N-(7-aminoheptyl)carbamate

Overview

Description

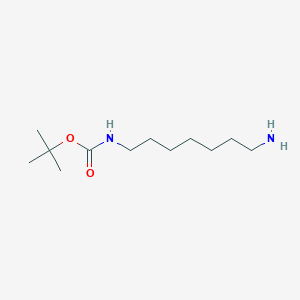

Tert-butyl N-(7-aminoheptyl)carbamate: is a chemical compound with the molecular formula C12H26N2O2 . It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used in organic synthesis and as a building block in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(7-aminoheptyl)carbamate typically involves the reaction of heptane-1,7-diamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to improve yield and purity. The process involves similar steps as the laboratory synthesis but may include additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amine group in Tert-butyl N-(7-aminoheptyl)carbamate can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.

Deprotection: Trifluoroacetic acid, hydrochloric acid, and other mild acids.

Major Products:

Substituted Derivatives: Depending on the electrophile used, various substituted derivatives of this compound can be obtained.

Free Amine: Deprotection of the Boc group yields the free amine, which can be further used in subsequent reactions.

Scientific Research Applications

Chemistry: Tert-butyl N-(7-aminoheptyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide-based drugs and as a linker in the preparation of drug conjugates. It is also employed in the development of prodrugs, where the Boc group provides protection during the synthesis and is later removed to release the active drug .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Tert-butyl N-(7-aminoheptyl)carbamate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

- N-(6-aminohexyl)carbamic acid tert-butyl ester

- N-Boc-1,6-diaminohexane

- N-(tert-butoxycarbonyl)-1,6-hexanediamine

Comparison: Tert-butyl N-(7-aminoheptyl)carbamate is similar to these compounds in that they all contain Boc-protected amino groups. the length of the alkane chain and the position of the amine groups differ, which can influence their reactivity and applications. This compound has a seven-carbon alkane chain, making it unique compared to the six-carbon chains in the similar compounds listed .

Biological Activity

Tert-butyl N-(7-aminoheptyl)carbamate is a synthetic compound with significant potential in medicinal chemistry, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₆N₂O₂

- Molecular Weight : 230.40 g/mol

- Structural Features :

- Contains a tert-butyl group

- A seven-carbon heptyl chain attached to an amino group

This unique structure contributes to its solubility and biological interactions, distinguishing it from other carbamate derivatives.

Applications in Drug Development

1. PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs. These are innovative therapeutic agents designed to target specific proteins for degradation by the ubiquitin-proteasome system. The compound's ability to connect ligands that bind to target proteins and E3 ligase binders enhances the design of selective PROTAC molecules, which have shown promise in preclinical studies for cancer treatment.

2. Bioconjugate Chemistry

The compound is also employed in bioconjugation applications due to its reactive amine group, which can form bonds with various functional groups such as carboxylic acids and activated esters. This property allows for the creation of complex bioconjugates useful in research and therapeutic contexts.

Biological Activity

Research indicates several biological activities associated with this compound:

- Anticancer Activity : The use of PROTACs incorporating this compound has demonstrated efficacy against various cancer cell lines, suggesting its role in targeted cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to elucidate specific mechanisms and effectiveness against different pathogens .

Table 1: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group | Lacks the heptyl chain; simpler structure |

| N-ethyl-N-(7-aminoheptyl)carbamate | Ethyl group instead of tert-butyl | Different alkyl substituent affects lipophilicity |

| Tert-butyl N-(6-aminohexyl)carbamate | Shorter aliphatic chain | Potentially different biological activity |

| Tert-butyl N-(8-aminooctyl)carbamate | Longer aliphatic chain | May exhibit different solubility and interaction properties |

This table highlights the unique structural aspects of this compound compared to related compounds, emphasizing its potential for distinct biological interactions.

Case Study: Efficacy in Cancer Treatment

In a recent study, PROTACs synthesized using this compound were tested on various cancer cell lines. Results indicated that these compounds effectively reduced protein levels associated with tumor growth, demonstrating a mechanism of action that involves targeted degradation rather than traditional inhibition .

Properties

IUPAC Name |

tert-butyl N-(7-aminoheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJYPERGUPPXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99733-18-3 | |

| Record name | Heptane-1,7-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.